molecular formula C10H20O2 B8405550 9-methoxynonanal

9-methoxynonanal

Cat. No.: B8405550
M. Wt: 172.26 g/mol
InChI Key: MXBRUXICXRNFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methoxynonanal is an organic compound with the molecular formula C10H20O2. It is a derivative of nonanal, where a methoxy group is attached to the ninth carbon atom of the nonanal chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methoxynonanal typically involves the methoxylation of nonanal. One common method is the reaction of nonanal with methanol in the presence of an acid catalyst. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in these processes.

Chemical Reactions Analysis

Types of Reactions

9-methoxynonanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 9-Methoxy-nonanoic acid.

    Reduction: Reduction of this compound can yield 9-Methoxy-nonanol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of the methoxy group.

Major Products

    Oxidation: 9-Methoxy-nonanoic acid.

    Reduction: 9-Methoxy-nonanol.

    Substitution: Various substituted nonanal derivatives, depending on the substituent introduced.

Scientific Research Applications

9-methoxynonanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It serves as a model compound in studies of aldehyde metabolism and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 9-methoxynonanal involves its interaction with various molecular targets. In biological systems, it can act as a substrate for aldehyde dehydrogenase enzymes, leading to its oxidation to 9-Methoxy-nonanoic acid. This process is crucial in the metabolism of aldehydes and their detoxification.

Comparison with Similar Compounds

Similar Compounds

    Nonanal: The parent compound of 9-methoxynonanal, lacking the methoxy group.

    9-Methoxy-nonanol: The reduced form of this compound.

    9-Methoxy-nonanoic acid: The oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

9-methoxynonanal

InChI

InChI=1S/C10H20O2/c1-12-10-8-6-4-2-3-5-7-9-11/h9H,2-8,10H2,1H3

InChI Key

MXBRUXICXRNFPC-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

a 50-mL, one-necked, round-bottom flask equipped with a magnetic stirrer and stir bar was charged with 9-methoxy-nonanol (1.0 g, 5.9 mmol), dichloromethane (10 mL), molecular sieves (1.0 g, 3A), sodium acetate (0.1 g) at room temperature. The reaction mixture was stirred at room temperature under nitrogen for 5 minutes. The reaction mixture was charged with pyridinium dichromate (4.7 g, 12.5 mmol) and stirred overnight. The progress of reaction was monitored by TLC (Note 1). After completion of the reaction, the reaction mixture was filtered through a bed of silica gel (˜15 g). The filtrate was evaporated in vacuo to obtain a crude compound. This was purified by column chromatography using silica gel column (250-400 mesh, 40 g). A solvent gradient of ethyl acetate in hexane (10-50%) was used to elute the product from the column. All fractions containing the desired pure product were combined and concentrated in vacuo to give pure 9-methoxy-nonanal (lot D-1027-156, 553 mg, 54.4%). Completion of the reaction was monitored by thin layer chromatography (TLC) using a thin layer silica gel plate; eluent: 60% ethyl acetate in hexanes.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Yield
54.4%

Synthesis routes and methods II

Procedure details

a 50-mL, one-necked, round-bottom flask equipped with a magnetic stirrer and stir bar was charged with 9-methoxy-nonanol (1.0 g, 5.9 mmol), dichloromethane (10 mL), molecular sieves (1.0 g, 3 A), sodium acetate (0.1 g) at room temperature. The reaction mixture was stirred at room temperature under nitrogen for 5 minutes. The reaction mixture was charged with pyridinium dichromate (4.7 g, 12.5 mmol) and stirred overnight. The progress of reaction was monitored by TLC (Note 1). After completion of the reaction, the reaction mixture was filtered through a bed of silica gel (˜15 g). The filtrate was evaporated in vacuo to obtain a crude compound. This was purified by column chromatography using silica gel column (250-400 mesh, 40 g). A solvent gradient of ethyl acetate in hexane (10-50%) was used to elute the product from the column. All fractions containing the desired pure product were combined and concentrated in vacuo to give pure 9-methoxy-nonanal (lot D-1027-156, 553 mg, 54.4%). Completion of the reaction was monitored by thin layer chromatography (TLC) using a thin layer silica gel plate; eluent: 60% ethyl acetate in hexanes.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Yield
54.4%

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